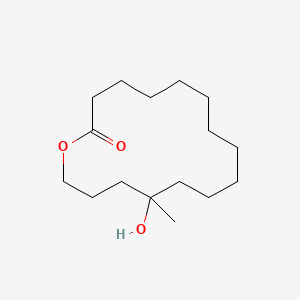
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is a chemical compound with the molecular formula C16H30O3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of 13-hydroxy-13-methylhexadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 13-methyl-1-oxacyclohexadecan-2-one or 13-methyl-1-oxacyclohexadecanoic acid.
Reduction: Formation of 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
作用機序
The mechanism of action of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopentadecanolide: Another cyclic ester with a similar structure but different functional groups.
Exaltolide: A macrocyclic lactone with a similar ring size but different substituents.
Muskalactone: A related compound with a similar cyclic structure but different chemical properties.
Uniqueness
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is unique due to its specific combination of hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
674798-78-8 |
|---|---|
分子式 |
C16H30O3 |
分子量 |
270.41 g/mol |
IUPAC名 |
13-hydroxy-13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O3/c1-16(18)12-9-7-5-3-2-4-6-8-11-15(17)19-14-10-13-16/h18H,2-14H2,1H3 |
InChIキー |
KYOWRBRGRNLDPN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCCCCCCC(=O)OCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


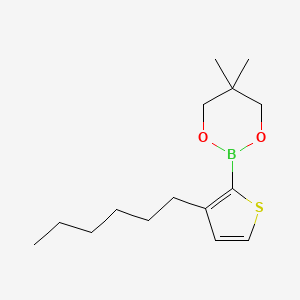
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

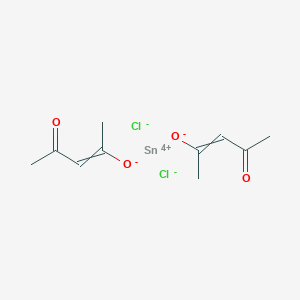
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

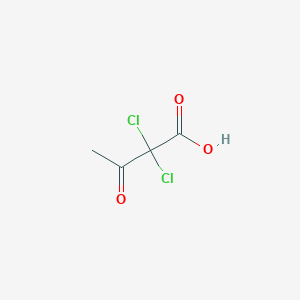
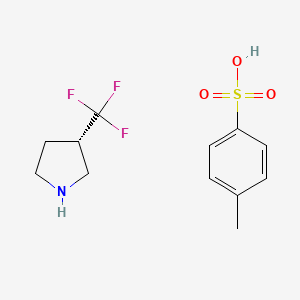
![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
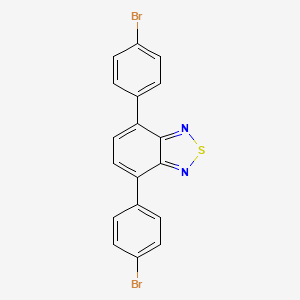
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)

